molecular formula C18H16ClFN2O2 B2921184 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide CAS No. 2034526-73-1

2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Cat. No.: B2921184
CAS No.: 2034526-73-1
M. Wt: 346.79
InChI Key: NRKJNQMMVIJVSF-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H16ClFN2O2 and its molecular weight is 346.79. The purity is usually 95%.
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Scientific Research Applications

Potential in Neuroreceptor Studies

2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide and related compounds have been explored for their potential in neuroreceptor studies. For instance, compounds with similar structural features have been synthesized and evaluated for their binding affinity to dopamine D2 receptors, highlighting their utility in understanding central nervous system (CNS) functions. The synthesis of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides was investigated for their potential as ligands for CNS dopamine D2 receptors. These compounds have shown promising results in inhibiting [3H]spiperone binding to D2 receptors, which could be beneficial for in vivo positron emission tomography (PET) studies based on their selective, high potency binding affinity for the D2 receptor (Bishop et al., 1991).

Imaging and Diagnostic Applications

Fluorine-labeled benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This research highlights the utility of fluorine-containing benzamide analogs in developing candidate ligands for PET imaging of sigma-2 receptors in solid tumors. These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their potential for non-invasive imaging of tumor receptor status, which can aid in the diagnosis and monitoring of cancer treatment (Tu et al., 2007).

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c1-22-8-7-11-9-12(5-6-15(11)22)16(23)10-21-18(24)17-13(19)3-2-4-14(17)20/h2-9,16,23H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKJNQMMVIJVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.